molecular formula C7H19N3 B14146547 N-tert-Butyl-2-hydrazinylpropan-1-amine CAS No. 89036-73-7

N-tert-Butyl-2-hydrazinylpropan-1-amine

Cat. No.: B14146547
CAS No.: 89036-73-7
M. Wt: 145.25 g/mol
InChI Key: OAINVJRXRHFRAW-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-hydrazinylpropan-1-amine is a branched aliphatic amine featuring a propan-1-amine backbone substituted with a tert-butyl group and a hydrazinyl (-NH-NH₂) moiety at the second carbon. This structure confers unique reactivity due to the nucleophilic hydrazine group, which is widely exploited in pharmaceutical synthesis, coordination chemistry, and polymer science.

Properties

CAS No.

89036-73-7

Molecular Formula

C7H19N3

Molecular Weight

145.25 g/mol

IUPAC Name

N-(2-hydrazinylpropyl)-2-methylpropan-2-amine

InChI

InChI=1S/C7H19N3/c1-6(10-8)5-9-7(2,3)4/h6,9-10H,5,8H2,1-4H3

InChI Key

OAINVJRXRHFRAW-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)(C)C)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-hydrazinylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a suitable hydrazine derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent-free environment to enhance yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-hydrazinylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-Butyl-2-oxopropan-1-amine, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-hydrazinylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

N-tert-Butyl-2,2-dimethylpropan-1-amine

Structural Features :

  • Backbone : Propan-1-amine.
  • Substituents : tert-Butyl group at position 1; 2,2-dimethyl groups at position 2.
  • Molecular Formula : C₉H₂₁N.

Comparison :

  • The dimethyl groups increase steric hindrance, limiting accessibility in reactions.
  • Applications : Primarily used as a ligand or intermediate in organic synthesis, where steric bulk is advantageous (e.g., asymmetric catalysis) .
  • Solubility : Higher hydrophobicity due to methyl groups, making it less water-soluble than the hydrazinyl analogue.
Property N-tert-Butyl-2-hydrazinylpropan-1-amine N-tert-Butyl-2,2-dimethylpropan-1-amine
Functional Groups -NH-NH₂, -C(CH₃)₃ -C(CH₃)₃, -CH(CH₃)₂
Reactivity High (nucleophilic hydrazine) Moderate (sterically hindered amine)
Typical Applications Pharmaceutical intermediates, chelators Catalysis, hydrophobic ligands

N-Benzhydrylprop-2-en-1-amine

Structural Features :

  • Backbone : Prop-2-en-1-amine (allylamine).
  • Substituents : Benzhydryl (diphenylmethyl) group.
  • Molecular Formula : C₁₆H₁₇N.

Comparison :

  • Unlike the hydrazinyl compound, it lacks a direct N-N bond.
  • Applications : Used in antifungal agents (e.g., terbinafine derivatives) due to allylamine’s bioactivity. The hydrazinyl analogue may instead form hydrazones for drug conjugates .
  • Solubility : Higher lipophilicity due to aromatic rings, contrasting with the tert-butyl-hydrazine compound’s balance of hydrophobicity and polarity.

N-tert-Butyl-2,2-dimethylpropane-1-imine

Structural Features :

  • Backbone : Propane-1-imine.
  • Substituents : tert-Butyl and 2,2-dimethyl groups.
  • Molecular Formula : C₉H₁₉N.

Comparison :

  • Reactivity : The imine group (C=N) is electrophilic, participating in cycloadditions or nucleophilic attacks, whereas the hydrazinyl group enables condensation reactions (e.g., hydrazone formation).
  • Safety: Classified as hazardous upon inhalation, requiring ventilation .

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